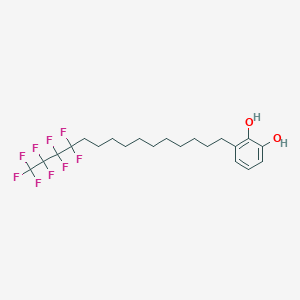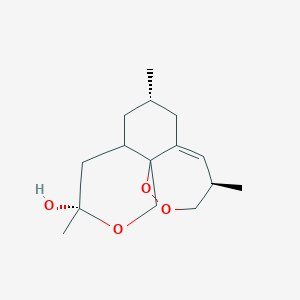![molecular formula C24H25N3O4 B236858 N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide, also known as Furan-2-carbonyl-piperazine derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative is not fully understood. However, it has been reported to act on various molecular targets such as enzymes, receptors, and ion channels. It has been suggested that its anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-cancer effects are thought to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation of using N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative is its limited solubility in water, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for the research of N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative. One direction is to further investigate its anti-inflammatory and anti-cancer effects and identify its molecular targets. Another direction is to study its potential therapeutic applications in the treatment of neurological disorders. In addition, research on the optimization of its synthesis method and the development of more soluble derivatives may improve its effectiveness in lab experiments and drug development.
Conclusion:
N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative is a promising compound that has shown potential therapeutic applications in various fields of research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its low toxicity profile, make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved effectiveness in lab experiments.
Synthesis Methods
The synthesis method of N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative involves the reaction of 4-(N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl)-piperazine with 4-chloro-2-o-tolyl-oxy-acetic acid under specific conditions. This method has been reported in the literature and has been shown to yield a high purity of the desired product.
Scientific Research Applications
N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamideonyl-piperazine derivative has been studied for its potential therapeutic applications in various fields of research. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-18-5-2-3-6-21(18)31-17-23(28)25-19-8-10-20(11-9-19)26-12-14-27(15-13-26)24(29)22-7-4-16-30-22/h2-11,16H,12-15,17H2,1H3,(H,25,28) |
InChI Key |
DNVBLEZZJSQJBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)